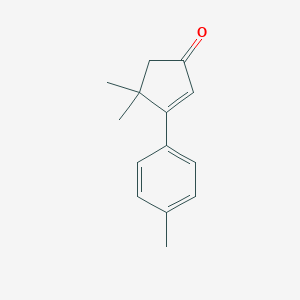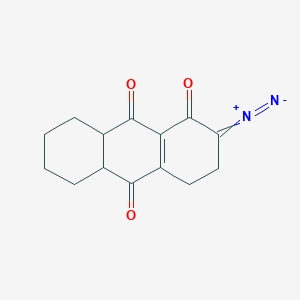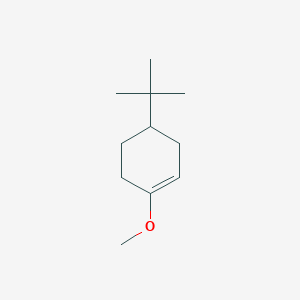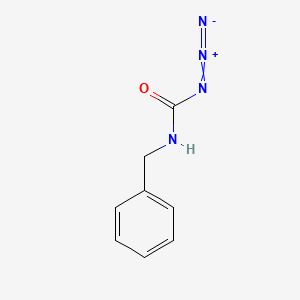
Carbamic azide, (phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic azide, (phenylmethyl)-, is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester group attached to a phenylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: Carbamic azide, (phenylmethyl)-, can be synthesized through several methods. One common approach involves the reaction of benzylamine with phosgene to form benzyl carbamate, which is then treated with sodium azide to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of carbamic azide, (phenylmethyl)-, may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: Carbamic azide, (phenylmethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heating in the presence of a suitable catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: Primary amines.
Rearrangement: Isocyanates, which can further react to form ureas or carbamates.
科学研究应用
Carbamic azide, (phenylmethyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbamic azide, (phenylmethyl)-, involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Benzyl carbamate: Similar structure but lacks the azide group.
Phenylmethyl isocyanate: Formed through the rearrangement of carbamic azide, (phenylmethyl)-.
Benzylamine: Precursor in the synthesis of carbamic azide, (phenylmethyl)-.
Uniqueness: Carbamic azide, (phenylmethyl)-, is unique due to the presence of both a carbamate and an azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and related fields.
属性
CAS 编号 |
54680-34-1 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC 名称 |
1-benzyl-3-diazourea |
InChI |
InChI=1S/C8H8N4O/c9-12-11-8(13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI 键 |
KJTPQMLWVYDPJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



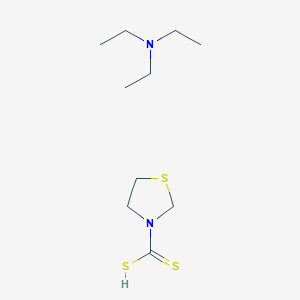
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
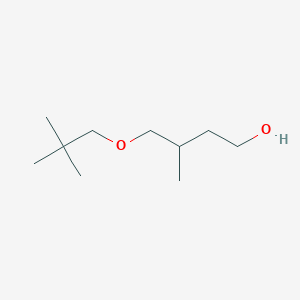
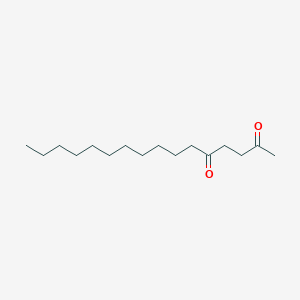
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
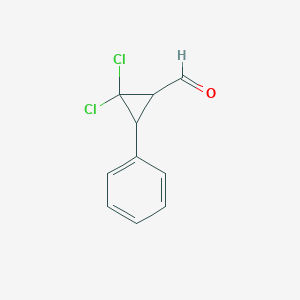
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
